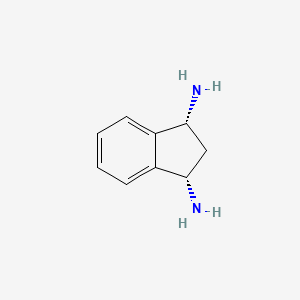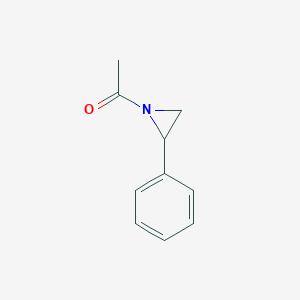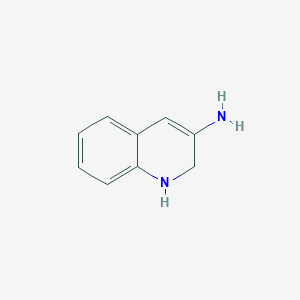
1,2-Dihydroquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroquinolin-3-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an amine group at the 3-position and a dihydro moiety at the 1,2-positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroquinolin-3-amine can be synthesized through various synthetic routes. One common method involves the reduction of quinoline-3-carboxylic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions . Another approach includes the cyclization of N-aryl-2-aminobenzylamines with aldehydes or ketones in the presence of acid catalysts .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). These methods offer high yields and are suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroquinolin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and hydrogen gas with metal catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline-3-amine derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-substituted this compound derivatives.
Aplicaciones Científicas De Investigación
1,2-Dihydroquinolin-3-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the dihydro and amine groups.
Quinoline-3-amine: Similar to 1,2-Dihydroquinolin-3-amine but without the dihydro moiety.
Tetrahydroquinoline: A fully reduced form of quinoline with similar biological activities.
Uniqueness
This compound is unique due to its specific combination of the dihydro moiety and the amine group at the 3-position. This unique structure imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C9H10N2 |
|---|---|
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
1,2-dihydroquinolin-3-amine |
InChI |
InChI=1S/C9H10N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,11H,6,10H2 |
Clave InChI |
YMRCIENXPNTVID-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



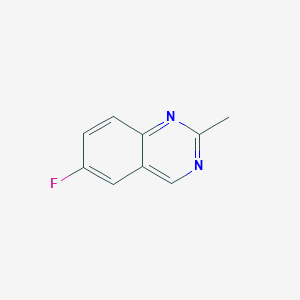
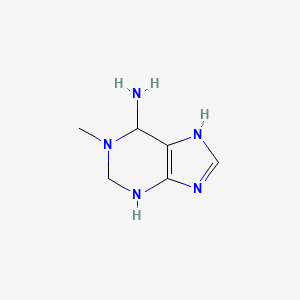

![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
![7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B15072277.png)
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
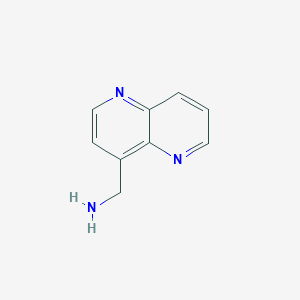
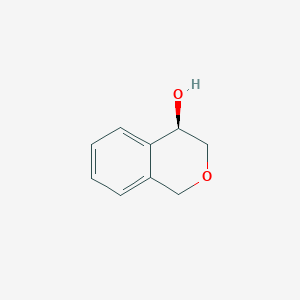

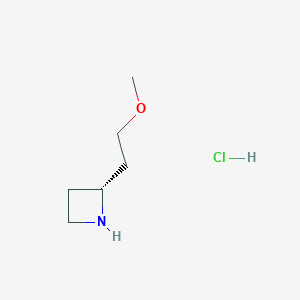
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
